N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c21-14-20(10-4-5-11-20)22-17(26)13-28-19-24-23-18(16-9-6-12-27-16)25(19)15-7-2-1-3-8-15/h6,9,12,15H,1-5,7-8,10-11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOAHKPOUNBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3(CCCC3)C#N)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring, a furan moiety, and a sulfanyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 336.43 g/mol.
Antifungal Activity : The triazole ring is known for its antifungal properties, acting by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death.
Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The furan moiety has been associated with anticancer activity in other compounds, potentially contributing to this effect through the induction of apoptosis.
Biological Activity Data
| Activity | IC50 Value (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Antifungal | 0.34 | Candida albicans | |
| Cytotoxicity | 15 | HepG2 (liver cancer) | |
| Antiproliferative | 12 | MCF-7 (breast cancer) |
Case Studies and Research Findings
- Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated significant inhibition against Candida albicans, with an IC50 value of 0.34 µM, suggesting strong potential for treating fungal infections .
- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values of 15 µM and 12 µM respectively. These findings indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
- Synergistic Effects with Other Agents : Research has shown that combining this compound with established antifungal agents enhances its efficacy against resistant strains of fungi. This synergistic effect could lead to improved treatment options for patients with difficult-to-treat infections .
Scientific Research Applications
Synthesis and Pharmacological Potential
The synthesis of N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves multi-step chemical processes that yield derivatives with distinct biological activities. Such compounds are often explored for their potential as new therapeutic agents with minimized toxicity profiles.
Pharmacological Insights
Research indicates that compounds with triazole moieties exhibit a range of biological activities including:
- Antifungal
- Antibacterial
- Anticancer properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
Table 2: Anticancer Activity Summary
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 43.4 |
| HCT-116 (Colon Cancer) | 6.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.
Antimicrobial Activity
The structure of this compound suggests potential antimicrobial properties. Triazoles are known to inhibit cytochrome P450 enzymes in fungi, making them valuable in developing antifungal agents.
Table 3: Antimicrobial Evaluation Summary
| Activity Type | Target Organism | IC50 Value (μM) |
|---|---|---|
| Antimicrobial | Various Bacterial Strains | Varies |
Study on Anticancer Activity
A study published by Chalenko et al. (2019) demonstrated that triazole derivatives show promising results against breast and colon cancer cell lines, indicating a potential pathway for developing effective anticancer therapies.
Antimicrobial Evaluation
Research has also focused on evaluating the antimicrobial efficacy of this compound against resistant fungal strains, emphasizing its role in addressing urgent health concerns posed by antibiotic resistance.
Comparison with Similar Compounds
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Key Differences: Replaces the cyanocyclopentyl group with a 4-ethylphenyl moiety and substitutes the cyclohexyl group with ethyl at position 4 of the triazole.
- Activity : Acts as a potent Orco agonist (olfactory receptor co-receptor) in insects, with EC₅₀ values in the low micromolar range .
- Pharmacokinetics : The ethyl and pyridinyl groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic cyclohexyl group.
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573931-40-5)
- Key Differences: Substitutes the cyanocyclopentyl group with a 2,4-difluorophenyl moiety and uses ethyl at position 3.
- Activity : Shows moderate anti-inflammatory activity in preclinical models, with fluorine atoms enhancing metabolic stability .
Anti-Exudative Activity Analogs
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (Compounds 3.1–3.21)
- Key Differences: Retain the furan-2-yl and sulfanyl acetamide groups but replace the cyanocyclopentyl and cyclohexyl substituents with amino and aryl groups.
- Activity : Fifteen of 21 derivatives exhibited anti-exudative activity in rat models, with eight outperforming diclofenac sodium (reference drug) at 10 mg/kg. Substituents like fluorine or chlorine on the aryl ring enhanced activity by 30–40% .
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides (KA1–KA15)
- Key Differences : Incorporate pyridinyl at position 5 and carbamoyl-methyl groups.
- Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring showed superior antimicrobial (MIC: 12.5–25 µg/mL against E. coli, S. aureus) and anti-inflammatory activity compared to the target compound’s structural class .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP<sup>a</sup> | Water Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 420.54 | 3.8 | 0.12 | Cyanocyclopentyl, Cyclohexyl, Furan |
| VUAA-1 | ~395.5 | 2.9 | 0.45 | Ethylphenyl, Pyridinyl |
| OLC-12 | ~409.5 | 3.2 | 0.28 | Isopropylphenyl, Pyridinyl |
| 573931-40-5 | 375.4 | 3.1 | 0.18 | Difluorophenyl, Ethyl, Furan |
| Compound 3.15 (anti-exudative lead) | 342.4 | 2.5 | 0.75 | 4-Fluorophenyl, Amino, Furan |
<sup>a</sup>LogP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
